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Compound of Interest

Compound Name: Triphenylborane

Cat. No.: B1294497

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of triphenylborane (B(CesHs)3)
as a versatile catalyst in metal-free organic synthesis. It is intended to serve as a practical
guide for researchers in academia and industry, including those in drug development, who are
interested in exploring sustainable and efficient catalytic methods. Triphenylborane, a
commercially available and relatively weak Lewis acid, has emerged as a powerful tool in a
variety of transformations, including polymerizations, hydrogenations, and hydrosilylations. Its
utility is particularly notable in the context of frustrated Lewis pair (FLP) chemistry, where its
Lewis acidity can be harnessed for the activation of small molecules.

Copolymerization of Epoxides and Carbon Dioxide

Triphenylborane, in conjunction with a nucleophilic co-catalyst, efficiently catalyzes the ring-
opening copolymerization of epoxides with carbon dioxide (CO3z) to produce polycarbonates.
This method provides a valuable route to valorize CO2z and synthesize biodegradable polymers.
The catalytic system typically employs a halide salt, such as bis(triphenylphosphine)iminium
chloride (PPNCI), as the initiator.

Quantitative Data for Copolymerization of Cyclohexene
Oxide (CHO) and CO2
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Data compiled from representative literature. Actual results may vary based on specific
experimental conditions.

Experimental Protocol: Copolymerization of
Cyclohexene Oxide (CHO) and CO:

Materials:

e Triphenylborane (B(CesHs)3)

Bis(triphenylphosphine)iminium chloride (PPNCI)

Cyclohexene oxide (CHO), freshly distilled

Carbon dioxide (CO32), high purity

Anhydrous toluene

Schlenk flask or high-pressure reactor
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» Magnetic stirrer and heating mantle
Procedure:

e In a glovebox or under an inert atmosphere, add triphenylborane (e.g., 0.05 mmol, 1.0
mol%) and PPNCI (e.g., 0.05 mmol, 1.0 mol%) to a dry Schlenk flask or a high-pressure
reactor equipped with a magnetic stir bar.

e Add anhydrous toluene (e.g., 5 mL) to dissolve the catalyst and co-catalyst.

o Add freshly distilled cyclohexene oxide (e.g., 5.0 mmol, 1.0 equiv).

o Seal the reactor and purge with CO:z gas three times.

e Pressurize the reactor with COz2 to the desired pressure (e.g., 35 bar).

e Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
e Maintain the reaction conditions for the specified time (e.g., 24 hours).

 After the reaction is complete, cool the reactor to room temperature and slowly vent the COz2
pressure.

e Open the reactor and dissolve the crude product in dichloromethane (CHzClz2).

» Precipitate the polymer by adding the dichloromethane solution to a large volume of
methanol.

« Filter the white polymer, wash with methanol, and dry under vacuum to a constant weight.

e Characterize the polymer by *H NMR, 3C NMR, and gel permeation chromatography (GPC)
to determine the carbonate linkage percentage, molecular weight (Mn), and dispersity (D).

Catalytic Cycle for Copolymerization of CHO and CO:
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Caption: Proposed catalytic cycle for the copolymerization of CHO and CO-.

Frustrated Lewis Pair (FLP) Mediated Hydrogenation

Triphenylborane can act as the Lewis acidic component in a frustrated Lewis pair (FLP) for
the metal-free hydrogenation of various unsaturated substrates, such as imines, nitriles, and
alkynes.[1][2] In combination with a sterically hindered Lewis base (e.g., a bulky phosphine or
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amine), B(CsHs)s can activate molecular hydrogen (Hz2), enabling subsequent reduction of the
substrate.[1]

Quantitative Data for FLP Hydrogenation of N-
Benzylideneaniline
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Data compiled from representative literature. Actual results may vary based on specific
experimental conditions.

Experimental Protocol: FLP Hydrogenation of N-
Benzylideneaniline

Materials:

Triphenylborane (B(CeHs)3)

Tri-tert-butylphosphine (P(t-Bu)s)

N-Benzylideneaniline

Hydrogen (H2), high purity
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e Anhydrous toluene
» High-pressure autoclave with a glass liner and magnetic stirring
Procedure:

 In a glovebox, add N-benzylideneaniline (e.g., 1.0 mmol, 1.0 equiv) to a glass liner for the
autoclave.

e Add a solution of triphenylborane (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (e.g., 2
mL).

e Add a solution of tri-tert-butylphosphine (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene
(e.g., 2 mL).

o Seal the glass liner and place it inside the high-pressure autoclave.

» Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.
e Purge the autoclave with Hz gas three times.

e Pressurize the autoclave with Hz to the desired pressure (e.g., 50 bar).

o Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
e Maintain the reaction conditions for the specified time (e.g., 24 hours).

o After the reaction is complete, cool the autoclave to room temperature and slowly vent the
hydrogen pressure.

¢ Open the autoclave and transfer the reaction mixture to a round-bottom flask.
e Remove the solvent under reduced pressure.
 Purify the product by column chromatography on silica gel to obtain N-benzylaniline.

o Characterize the product by *H NMR, 13C NMR, and mass spectrometry.
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Catalytic Cycle for FLP-Mediated Hydrogenation

Catalytic Cycle for FLP-Mediated Hydrogenation of an Imine
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Caption: FLP-mediated hydrogenation of an imine.

Hydrosilylation of Carbon Dioxide

Triphenylborane is an effective catalyst for the hydrosilylation of carbon dioxide, a reaction
that converts CO: into valuable C1 building blocks like silyl formates.[3][4] This transformation
typically utilizes a hydrosilane, such as phenylsilane (PhSiHs), as the reducing agent.[4] The
reaction often proceeds with high selectivity, avoiding over-reduction to methane.[3][5]

Quantitative Data for Hydrosilylation of CO2 with
Phenylsilane
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Data compiled from representative literature. Actual results may vary based on specific
experimental conditions.

Experimental Protocol: Hydrosilylation of CO2z with
Phenylsilane

Materials:

Triphenylborane (B(CesHs)3)

Phenylsilane (PhSiHs), freshly distilled

Carbon dioxide (CO32), high purity

Anhydrous acetonitrile

High-pressure stainless-steel autoclave
Procedure:

e In a glovebox, add triphenylborane (e.g., 0.05 mmol, 5 mol%) to a dry glass liner for the
autoclave.
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e Add anhydrous acetonitrile (e.g., 5 mL).

e Add freshly distilled phenylsilane (e.g., 1.0 mmol, 1.0 equiv).

o Seal the glass liner and place it inside the autoclave.

o Seal the autoclave, remove it from the glovebox, and connect it to a CO:z gas line.

e Purge the autoclave with CO: three times.

o Pressurize the autoclave with COz2 to the desired pressure (e.g., 10 bar).

o Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
o Maintain the reaction conditions for the specified time (e.g., 24 hours).

 After the reaction is complete, cool the autoclave to room temperature and slowly vent the
COz2 pressure.

e Open the autoclave and transfer the reaction mixture to a round-bottom flask.

e The product, silyl formate, can be analyzed directly by NMR spectroscopy of the crude
reaction mixture.

Catalytic Cycle for Hydrosilylation of CO:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Notes and Protocols: Triphenylborane in
Metal-Free Catalysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294497#applications-of-triphenylborane-in-metal-
free-catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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